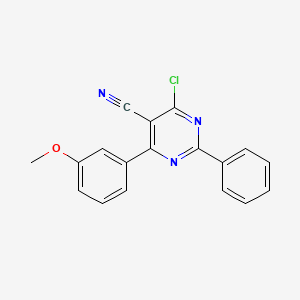

4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with chloro, methoxyphenyl, and phenyl groups, as well as a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile typically involves multi-step organic reactions

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

Introduction of Substituents: The chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes facile substitution with nucleophiles under varying conditions:

Key findings:

-

Sodium methoxide in DMF efficiently replaces chlorine with methoxy groups, retaining the cyano functionality.

-

Ammonolysis proceeds with moderate yields, requiring anhydrous ethanol to prevent hydrolysis.

Cross-Coupling Reactions

The chloro group participates in Pd-catalyzed couplings to form biaryl systems:

| Coupling Partner | Catalyst System | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | 4-Phenyl-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile | 74% | ||

| 4-Fluorophenylboronate | PdCl₂(dppf), CsF, THF, 80°C | 4-(4-Fluorophenyl)-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile | 69% |

Mechanistic insights:

-

Suzuki-Miyaura couplings proceed via oxidative addition of the C–Cl bond to Pd(0), followed by transmetallation and reductive elimination.

-

Electron-withdrawing cyano group enhances electrophilicity at C4, facilitating metal insertion .

Cyano Group Transformations

The nitrile moiety undergoes selective modifications without affecting other substituents:

Critical observations:

-

Acidic hydrolysis retains chloro and methoxyphenyl groups while converting nitrile to carboxylic acid .

-

Lithium aluminum hydride selectively reduces nitrile to aminomethyl without cleaving methoxy groups.

Ring Functionalization Reactions

The pyrimidine core undergoes regioselective electrophilic attacks:

Reaction characteristics:

-

Nitration occurs preferentially at position 3 due to electron deficiency at C4/C6 positions .

-

Sulfonation requires low temperatures to prevent desulfonation .

Biological Interactions

Though not strictly chemical reactions, its interactions with enzymes demonstrate reactive potential:

Structural basis:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound has been investigated for its potential applications in cancer treatment . Research indicates that it may act as a multifunctional pharmaceutical agent, with studies highlighting its interactions with blood proteins and its effects on cancer cell lines.

- Case Study : A recent study employed spectroscopic and computational techniques to explore the binding of similar pyrimidine derivatives to human serum albumin and immunoglobulin G. This research found that such compounds can significantly alter protein expression levels related to cancer pathways, suggesting a possible antitumor mechanism involving the kallikrein-kinin system .

The biological activity of 4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile has been linked to its ability to inhibit specific enzymes or pathways involved in tumor progression.

- Research Findings : The compound has shown antiproliferative activity against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action appears to involve the modulation of signaling pathways critical for cell survival and proliferation .

Future Research Directions

The ongoing research into this compound suggests several future directions:

- Targeted Drug Delivery : Investigating the compound's ability to be used in targeted drug delivery systems could enhance its therapeutic efficacy while minimizing side effects.

- Combination Therapies : Exploring the effects of this compound in combination with other anticancer agents may provide insights into synergistic effects that could improve treatment outcomes.

Wirkmechanismus

The mechanism of action of 4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chloro-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile

- 4-Chloro-6-(3-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile

- 4-Chloro-6-(3-methoxyphenyl)-2-(4-methylphenyl)-5-pyrimidinecarbonitrile

Uniqueness

4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the methoxy group, in particular, can enhance its solubility and interaction with biological targets compared to similar compounds without this group.

Biologische Aktivität

4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile, with the CAS number 338982-09-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its cytotoxic effects against various cancer cell lines, its mechanism of action, and relevant case studies.

Molecular Characteristics:

- Molecular Formula: C₁₈H₁₂ClN₃O

- Molar Mass: 321.76 g/mol

- Melting Point: 142-144 °C

- Hazard Classification: Irritant

These properties suggest that the compound is stable under standard laboratory conditions but requires careful handling due to its irritant nature .

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound has been evaluated for its inhibitory activity against key cancer targets, notably the c-Met kinase.

In Vitro Cytotoxicity Data

The following table summarizes the cytotoxic effects of the compound on different cancer cell lines:

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| A549 | 1.06 ± 0.16 | Significant cytotoxicity observed |

| MCF-7 | 1.23 ± 0.18 | Effective against breast cancer cells |

| HeLa | 2.73 ± 0.33 | Moderate sensitivity noted |

| LO2 | ND | No significant effect on normal hepatocytes |

The IC50 values indicate that the compound exhibits potent cytotoxicity, particularly in lung (A549) and breast (MCF-7) cancer cell lines, while showing less effect on normal cells .

The mechanism through which this compound exerts its effects appears to involve the inhibition of c-Met kinase activity. This kinase is often overexpressed in various cancers and is associated with tumor progression and metastasis.

Apoptosis Induction

Flow cytometry assays have demonstrated that treatment with this compound can induce apoptosis in A549 cells in a dose-dependent manner. The total apoptosis rates were recorded as follows:

| Concentration (μM) | Apoptosis Rate (%) |

|---|---|

| 3.75 | 13.73 |

| 7.50 | 24.87 |

| 15.00 | 35.87 |

These findings suggest that higher concentrations lead to increased rates of apoptosis, indicating a potential therapeutic application for inducing cancer cell death .

Case Studies

In a recent study focusing on triazolo-pyridazine/-pyrimidine derivatives, compounds similar to this compound were synthesized and tested for their biological activities. The promising results from these derivatives underline the importance of structural modifications in enhancing anticancer efficacy.

Structure–Activity Relationship (SAR)

The SAR studies indicated that specific substitutions on the pyrimidine ring significantly affected cytotoxicity and kinase inhibition potency. The presence of halogen atoms and methoxy groups were found to enhance activity against c-Met, suggesting that further modifications could lead to even more potent derivatives .

Eigenschaften

IUPAC Name |

4-chloro-6-(3-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3O/c1-23-14-9-5-8-13(10-14)16-15(11-20)17(19)22-18(21-16)12-6-3-2-4-7-12/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTLNMCLBVMBDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.